molecular formula C6H6ClN3O B1272029 3-Amino-2-chloroisonicotinamide CAS No. 342899-34-7

3-Amino-2-chloroisonicotinamide

Cat. No. B1272029
M. Wt: 171.58 g/mol
InChI Key: QWUCBIZSYQTOAO-UHFFFAOYSA-N
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Description

3-Amino-2-chloroisonicotinamide is a chemical compound with the CAS Number: 342899-34-7 . It has a molecular weight of 171.59 and its IUPAC name is 3-amino-2-chloroisonicotinamide .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-chloroisonicotinamide contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .

Scientific Research Applications

Synthesis of Novel Compounds

3-Amino-2-chloroisonicotinamide plays a role in the synthesis of new chemical compounds. Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines with various substituents, leading to the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine from 4-amino-3-chloroisoquinoline (Bakke & Říha, 2001).

Applications in Organic-Inorganic Photodiode Fabrication

Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including derivatives of 3-amino-2-chloroisonicotinamide. These compounds were used in the fabrication of organic–inorganic photodiode, showing potential applications in the development of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Catalysis and Biocatalysis

In the field of catalysis and biocatalysis, studies have focused on the hydrolysis of chlorinated nicotinamides using specific enzymes. Zheng et al. (2018) explored the biocatalytic hydrolysis of chlorinated nicotinamides, including 3-amino-2-chloroisonicotinamide, by a superior amidase, demonstrating its efficacy in the enzymatic production of 2-chloronicotinic acid (Zheng et al., 2018).

Electrocatalytic Synthesis

Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, which involves the electrochemical reduction of halides including 3-amino-2-chloroisonicotinamide. Their research focused on finding effective methods for electrosynthesis under mild conditions (Gennaro et al., 2004).

Corrosion Inhibition

In the context of corrosion inhibition, Srivastava et al. (2017) synthesized novel amino acids-based corrosion inhibitors derived from 3-amino-2-chloroisonicotinamide. These inhibitors showed high efficiency and potential applications in protecting mild steel from corrosion (Srivastava et al., 2017).

Environmental Monitoring

Essam and El-Rahman (2019) developed a 3R potentiometric membrane for environmental monitoring of Cu2+ ions in swimming water. This sensor used a derivative of 3-amino-2-chloroisonicotinamide, demonstrating its utility in real-time analysis and environmental monitoring (Essam & El-Rahman, 2019).

Safety And Hazards

The safety data sheet for 3-Amino-2-chloroisonicotinamide indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-amino-2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUCBIZSYQTOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376239
Record name 3-AMINO-2-CHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloroisonicotinamide

CAS RN

342899-34-7
Record name 3-AMINO-2-CHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-chloropyridine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Bakke, J Riha - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
A new method for preparing 3‐amino‐2‐chloropyridines with a substituent (methyl, phenyl, carbox‐amide, methoxycarbonyl, acetyl, benzoyl and cyano) at the 4‐position has been …
Number of citations: 18 onlinelibrary.wiley.com
V Bavetsias, RM Lanigan, GF Ruda… - Journal of medicinal …, 2016 - ACS Publications
We report the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives and their subsequent optimization, guided by structure-based design, to give 8-(1H-pyrazol-3-yl)…
Number of citations: 95 pubs.acs.org

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